L759633

Description

Properties

IUPAC Name |

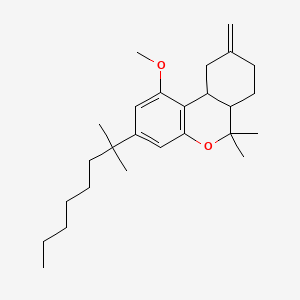

(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O2/c1-8-9-10-11-14-25(3,4)19-16-22(27-7)24-20-15-18(2)12-13-21(20)26(5,6)28-23(24)17-19/h12,16-17,20-21H,8-11,13-15H2,1-7H3/t20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFMHSFGODDLKI-NHCUHLMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C1=CC2=C(C3CC(=CCC3C(O2)(C)C)C)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(C)(C)C1=CC2=C([C@@H]3CC(=CC[C@H]3C(O2)(C)C)C)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

L759633: A Technical Guide to a Selective Cannabinoid Receptor 2 (CB2) Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L759633, a potent and selective agonist for the cannabinoid receptor 2 (CB2). This document consolidates key binding and functional data, outlines detailed experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Compound Profile

This compound is a classical cannabinoid analogue that exhibits high affinity and selectivity for the human CB2 receptor over the CB1 receptor.[1] Its chemical name is (6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene. This selectivity profile makes this compound a valuable research tool for investigating the physiological and pathophysiological roles of the CB2 receptor without the psychoactive effects associated with CB1 receptor activation.

Quantitative Data Summary

The following table summarizes the binding affinity (Ki) and functional potency (EC50) of this compound for both human CB1 and CB2 receptors. The data has been compiled from radioligand binding and functional assays performed in Chinese Hamster Ovary (CHO) cells stably transfected with the respective human cannabinoid receptors.

| Parameter | CB1 Receptor | CB2 Receptor | Selectivity Ratio (CB1/CB2) | Reference |

| Binding Affinity (Ki, nM) | 2260 | 13.8 | 163 | [1] |

| Functional Potency (EC50, nM) | >10000 | 8.1 | >1234 | [1] |

Signaling Pathway

Activation of the CB2 receptor by this compound initiates a signaling cascade through a Gi/o protein-coupled pathway. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocols

The following are detailed methodologies for the characterization of this compound.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the CB2 receptor using a competitive displacement assay with a known radioligand.

Materials:

-

Membranes from CHO cells stably expressing the human CB2 receptor.

-

[3H]-CP55,940 (Radioligand).

-

This compound (Test Compound).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/ml BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 5 mM MgCl2.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer.

-

50 µL of [3H]-CP55,940 (to a final concentration of ~0.8 nM).

-

50 µL of the this compound dilution series.

-

50 µL of CB2 receptor-expressing cell membranes (final concentration of 5-10 µg of protein per well).

-

-

For total binding, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding, add a saturating concentration of a known non-labeled CB2 ligand (e.g., 10 µM WIN 55,212-2) instead of the test compound.

-

Incubate the plate at 30°C for 90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Allow the filters to dry, then place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Forskolin-Stimulated cAMP Accumulation Assay

This functional assay determines the agonist activity of this compound by measuring its ability to inhibit the forskolin-induced production of cyclic AMP (cAMP).

Materials:

-

CHO cells stably expressing the human CB2 receptor.

-

This compound (Test Compound).

-

IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor.

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Seed the CB2-expressing CHO cells in a 96-well plate and culture overnight.

-

On the day of the experiment, wash the cells with serum-free medium.

-

Pre-incubate the cells with IBMX (e.g., 0.1 mM final concentration) for 10-15 minutes at 37°C to prevent cAMP degradation.

-

Add serial dilutions of this compound to the wells and incubate for 15-30 minutes at 37°C.

-

Stimulate the cells with forskolin (e.g., 1-10 µM final concentration) to induce cAMP production. A control group without forskolin should be included to measure basal cAMP levels.

-

Incubate for an additional 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP levels against the concentration of this compound.

-

Calculate the EC50 value, which represents the concentration of this compound that produces 50% of its maximal inhibitory effect.

Experimental Workflow

The characterization of a selective CB2 receptor agonist like this compound typically follows a structured workflow, from initial screening to detailed functional analysis.

References

The Discovery and Pharmacological Profile of L759633: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L759633 is a synthetic cannabinoid agonist that has played a significant role in the exploration of the endocannabinoid system. This technical guide provides a comprehensive overview of the discovery, history, and core pharmacological characteristics of this compound. It details the key experiments that defined its receptor binding affinity and functional activity, presenting the quantitative data in structured tables for clarity. Furthermore, this guide outlines the detailed experimental protocols for these seminal studies and includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its scientific context.

Introduction and History

This compound emerged from the pharmaceutical research efforts to develop selective ligands for the cannabinoid receptors. While the specific synthesis details for this compound are not publicly detailed, its development is attributed to researchers at Merck Frosst. A patent filed by Merck Frosst in 1995 for "Cannabinoid receptor agonists" underscores the company's research in this area during the period when this compound was first being characterized.[1] This compound, a chroman derivative, was instrumental in early studies aimed at differentiating the physiological roles of the CB1 and CB2 receptors. Its key characteristic, as established in foundational research, is its significant selectivity as an agonist for the CB2 receptor over the CB1 receptor.[2][3] This selectivity has made this compound a valuable tool for investigating the therapeutic potential of targeting the CB2 receptor, which is primarily expressed in peripheral tissues and immune cells, for conditions such as pain and inflammation, without the psychoactive effects associated with CB1 receptor activation.[2][3]

Pharmacological Data

The pharmacological profile of this compound has been primarily characterized through radioligand binding assays and functional assays measuring the inhibition of adenylyl cyclase. The following tables summarize the key quantitative data from the seminal study by Ross et al. (1999).

Table 1: Receptor Binding Affinity of this compound

| Receptor | Radioligand | Ki (nM) | CB2/CB1 Affinity Ratio |

| Human CB1 | [3H]-CP55940 | 1320 ± 150 | \multirow{2}{*}{163} |

| Human CB2 | [3H]-CP55940 | 8.1 ± 1.2 |

Data extracted from Ross et al., 1999.

Table 2: Functional Activity of this compound (Inhibition of Forskolin-Stimulated cAMP Production)

| Cell Line | Receptor | EC50 (nM) | CB1/CB2 EC50 Ratio |

| CHO | Human CB1 | >10,000 | \multirow{2}{*}{>1000} |

| CHO | Human CB2 | 8.1 ± 1.5 |

Data extracted from Ross et al., 1999.

Signaling Pathway

This compound, as a CB2 receptor agonist, modulates intracellular signaling cascades upon binding to its target receptor. The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o alpha subunit. Activation of the CB2 receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).

Caption: Agonist activation of the CB2 receptor signaling pathway.

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound.

Radioligand Binding Assay

This assay determines the binding affinity of a compound to a specific receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for human CB1 and CB2 receptors.

Materials:

-

Membranes from Chinese Hamster Ovary (CHO) cells stably transfected with either human CB1 or CB2 receptors.

-

Radioligand: [3H]-CP55940.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[4]

-

Non-specific binding control: Unlabeled CP55940.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize transfected CHO cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and centrifuge again. The final pellet is resuspended in a buffer containing a cryoprotectant and stored at -80°C until use.[4]

-

Assay Setup: In a 96-well plate, combine the cell membranes (3-20 µg of protein), varying concentrations of this compound, and a fixed concentration of [3H]-CP55940 in the binding buffer.[4]

-

Incubation: Incubate the mixture at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[4]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[4]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]-CP55940 (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for the radioligand binding assay.

Forskolin-Stimulated cAMP Accumulation Assay

This functional assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) stimulated by forskolin (B1673556), an activator of adenylyl cyclase.

Objective: To determine the potency (EC50) of this compound in inhibiting adenylyl cyclase activity via CB1 and CB2 receptors.

Materials:

-

CHO cells stably transfected with either human CB1 or CB2 receptors.

-

Forskolin.

-

3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.

-

Lysis buffer.

-

cAMP detection kit (e.g., chemiluminescent immunoassay).

Procedure:

-

Cell Culture: Plate the transfected CHO cells in a 96-well or 384-well plate and grow to a suitable confluency.[5]

-

Pre-incubation: Pre-incubate the cells with IBMX for a short period (e.g., 5-15 minutes) to prevent the degradation of cAMP.[5]

-

Treatment: Add varying concentrations of this compound to the cells, followed by a fixed concentration of forskolin to stimulate adenylyl cyclase. Incubate for an appropriate time (e.g., 15 minutes) at 37°C.[5]

-

Cell Lysis: Terminate the reaction by adding a lysis buffer to release the intracellular cAMP.[5]

-

cAMP Quantification: Measure the amount of cAMP in the cell lysates using a competitive immunoassay. In this type of assay, the signal is inversely proportional to the amount of cAMP present.

-

Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP production against the concentration of this compound to determine the EC50 value.

Caption: Workflow for the forskolin-stimulated cAMP assay.

Conclusion

This compound has been a pivotal pharmacological tool in the study of the cannabinoid system. Its high selectivity for the CB2 receptor has enabled researchers to dissect the distinct physiological and pathological roles of the CB1 and CB2 receptors. The data and protocols outlined in this guide provide a foundational understanding of the core characteristics of this compound. While detailed information regarding its synthesis and in vivo pharmacokinetics is not widely available, the in vitro data clearly establishes its profile as a potent and selective CB2 receptor agonist. This has paved the way for the development of newer generations of CB2-selective compounds with potential therapeutic applications in inflammatory and pain-related disorders.

References

- 1. patents.justia.com [patents.justia.com]

- 2. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of this compound, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of this compound, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

L759633: A Technical Guide to a Selective Cannabinoid 2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

L759633 is a synthetic cannabinoid that has garnered significant interest within the scientific community for its potent and selective agonist activity at the Cannabinoid 2 (CB2) receptor.[1] As a research tool, it has been instrumental in elucidating the physiological and pathophysiological roles of the CB2 receptor, which is primarily expressed in the immune system and peripheral tissues. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on its mechanism of action, quantitative data, and the experimental protocols used for its characterization.

Chemical Structure and Properties

This compound, with the IUPAC name (6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene, is a classical cannabinoid analog.[1] Its chemical structure is defined by a tricyclic dibenzopyran core, a feature shared with other cannabinoids.

| Property | Value | Source |

| Molecular Formula | C26H40O2 | Wikipedia |

| Molar Mass | 384.604 g·mol−1 | Wikipedia |

| IUPAC Name | (6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene | Wikipedia |

| SMILES | CCCCCCC(C)(C)c1cc2c(c(c1)OC)[C@@H]3CC(=CC[C@H]3C(O2)(C)C)C | Wikipedia |

| InChI | InChI=1S/C26H40O2/c1-8-9-10-11-14-25(3,4)19-16-22(27-7)24-20-15-18(2)12-13-21(20)26(5,6)28-23(24)17-19/h12,16-17,20-21H,8-11,13-15H2,1-7H3/t20-,21-/m1/s1 | Wikipedia |

Biological Activity and Mechanism of Action

This compound is a potent and selective agonist for the CB2 receptor, exhibiting a significantly higher affinity for CB2 over the CB1 receptor.[1] This selectivity is crucial for its utility as a research tool, as it allows for the specific investigation of CB2 receptor function without the confounding psychoactive effects associated with CB1 receptor activation.

The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist such as this compound, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP subsequently modulates the activity of downstream effectors, such as protein kinase A (PKA), influencing a variety of cellular processes, including immune cell migration, cytokine release, and cell proliferation.

Signaling Pathway of this compound at the CB2 Receptor

Caption: this compound activates the CB2 receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels, ultimately modulating cellular responses.

Quantitative Data

The selectivity and potency of this compound have been quantified in various in vitro assays. The following tables summarize the key findings.

Table 1: Receptor Binding Affinity

| Ligand | CB1 Ki (nM) | CB2 Ki (nM) | CB2/CB1 Affinity Ratio |

| This compound | - | - | 163 |

Note: Specific Ki values were not provided in the initial search results, but the selectivity ratio is a key parameter.

Table 2: Functional Activity (Inhibition of Forskolin-Stimulated cAMP Production)

| Ligand | CB1 EC50 (nM) | CB2 EC50 (nM) |

| This compound | >10,000 | 8.1 |

Experimental Protocols

The characterization of this compound has primarily relied on two key in vitro assays: radioligand binding assays to determine its affinity for cannabinoid receptors and functional assays to measure its agonistic activity.

Experimental Workflow

Caption: Workflow for determining the binding affinity and functional activity of this compound.

Detailed Methodology: Radioligand Binding Assay

This protocol is a synthesized methodology based on standard practices for cannabinoid receptor binding assays.

1. Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably transfected with human CB1 or CB2 receptors are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Cells are grown to confluency, harvested, and then homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4). Protein concentration is determined using a standard method like the Bradford assay.

2. Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Binding buffer

-

A range of concentrations of this compound or a vehicle control.

-

A fixed concentration of the radioligand [3H]-CP55940 (a high-affinity cannabinoid receptor agonist).

-

The cell membrane preparation.

-

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., 10 µM unlabeled CP55940).

-

The plate is incubated at 30°C for 60-90 minutes with gentle agitation.

3. Filtration and Scintillation Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 0.25% BSA, pH 7.4).

-

The filters are then placed in scintillation vials with a scintillation cocktail.

-

The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are analyzed using non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC50 value of this compound.

-

The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Detailed Methodology: Forskolin-Stimulated cAMP Accumulation Assay

This protocol is a synthesized methodology based on standard practices for measuring Gαi-coupled GPCR activity.

1. Cell Culture:

-

CHO cells stably expressing the human CB2 receptor are seeded into 24- or 48-well plates and grown to near confluency.

2. Assay Procedure:

-

The growth medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., serum-free medium or HBSS).

-

The cells are then pre-incubated for 15-30 minutes at 37°C with various concentrations of this compound in the presence of a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent the degradation of cAMP.

-

Following the pre-incubation, forskolin (an adenylyl cyclase activator) is added to all wells (except for the basal control) at a final concentration that elicits a submaximal stimulation of cAMP production (e.g., 1-10 µM).

-

The cells are incubated for an additional 15-30 minutes at 37°C.

3. cAMP Measurement:

-

The incubation is terminated by aspirating the medium and lysing the cells with a lysis buffer provided in a commercial cAMP assay kit (e.g., ELISA, HTRF, or LANCE-based kits).

-

The intracellular cAMP concentration in the cell lysates is then determined according to the manufacturer's instructions for the chosen assay kit.

4. Data Analysis:

-

The amount of cAMP produced in the presence of different concentrations of this compound is measured.

-

The data are normalized to the response produced by forskolin alone.

-

A dose-response curve is generated by plotting the percentage inhibition of forskolin-stimulated cAMP production against the log concentration of this compound.

-

The EC50 value, which is the concentration of this compound that produces 50% of its maximal inhibitory effect, is determined using non-linear regression analysis.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the CB2 receptor in health and disease. Its high selectivity for CB2 over CB1 allows for targeted studies without the psychoactive effects associated with pan-cannabinoid agonists. The well-established in vitro assays for determining its binding affinity and functional activity provide a robust framework for its characterization and for the screening of novel CB2 receptor modulators. This technical guide provides a foundation for researchers and drug development professionals to understand and utilize this compound in their scientific endeavors.

References

In Vitro Pharmacology of L759633: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L759633 is a synthetic ligand that has been instrumental in the characterization of the cannabinoid receptor subtype 2 (CB2). Its high selectivity for CB2 over the cannabinoid receptor subtype 1 (CB1) has made it a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the CB2 receptor. This technical guide provides an in-depth overview of the in vitro pharmacology of this compound, focusing on its binding affinity, functional activity, and the experimental methodologies used for its characterization.

Core Pharmacological Profile of this compound

This compound is characterized as a potent and selective CB2 receptor agonist. In vitro studies have consistently demonstrated its ability to bind to and activate the CB2 receptor, leading to downstream signaling events. Its selectivity for CB2 is a key feature, minimizing the psychoactive effects associated with CB1 receptor activation.

Data Presentation: Quantitative Pharmacology

The following tables summarize the key quantitative data regarding the in vitro pharmacological profile of this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Radioligand | Preparation | Ki (nM) | CB2/CB1 Affinity Ratio | Reference |

| Human CB1 | [3H]-CP55940 | CHO cell membranes | >1000 | 163 | [1] |

| Human CB2 | [3H]-CP55940 | CHO cell membranes | 8.1 | [1] |

Table 2: Functional Activity of this compound

| Assay | Receptor | Cell Line | Parameter | Value (nM) | CB1/CB2 EC50 Ratio | Reference |

| Forskolin-stimulated cAMP production | Human CB1 | CHO cells | EC50 | >10000 | >1000 | [1][2] |

| Forskolin-stimulated cAMP production | Human CB2 | CHO cells | EC50 | 8.1 | [1][2] |

Signaling Pathway

This compound, as a CB2 receptor agonist, activates a G-protein coupled receptor (GPCR) signaling cascade. The CB2 receptor is primarily coupled to Gi/o proteins. Upon activation by an agonist like this compound, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP subsequently modulates the activity of protein kinase A (PKA) and other downstream effectors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological data. The following are detailed protocols for the key experiments used to characterize this compound in vitro.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for cannabinoid receptors.

1. Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably transfected with either the human CB1 or CB2 receptor are cultured to confluency.

-

Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then subjected to high-speed centrifugation to pellet the membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Assay:

-

The assay is typically performed in 96-well plates.

-

To each well, add the cell membrane preparation, the radioligand ([3H]-CP55940), and varying concentrations of the unlabeled competitor ligand (this compound).

-

For determining non-specific binding, a high concentration of a potent, unlabeled cannabinoid ligand is used in a separate set of wells.

-

The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow binding to reach equilibrium.

3. Filtration and Washing:

-

Following incubation, the reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to minimize non-specific binding.

4. Scintillation Counting:

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

5. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forskolin-Stimulated cAMP Production Assay

This functional assay measures the ability of this compound to act as an agonist and inhibit adenylyl cyclase activity.

1. Cell Culture:

-

CHO cells stably expressing either the human CB1 or CB2 receptor are seeded in multi-well plates and grown to a suitable confluency.

2. Assay Procedure:

-

The cell culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Cells are then treated with varying concentrations of this compound and incubated for a short period.

-

Following this, adenylyl cyclase is stimulated with a fixed concentration of forskolin to induce cAMP production.

-

The incubation is continued for a defined time to allow for the modulation of cAMP levels by the agonist.

3. Cell Lysis and cAMP Quantification:

-

The reaction is stopped, and the cells are lysed to release the intracellular cAMP.

-

The concentration of cAMP in the cell lysates is determined using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA), homogeneous time-resolved fluorescence (HTRF), or other commercially available cAMP assay kits.

4. Data Analysis:

-

The percentage of inhibition of forskolin-stimulated cAMP production is calculated for each concentration of this compound.

-

The EC50 value (the concentration of this compound that produces 50% of its maximal inhibitory effect) is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Conclusion

This compound is a well-characterized, potent, and selective CB2 receptor agonist. The in vitro pharmacological data, primarily derived from radioligand binding and cAMP functional assays, provide a clear profile of its activity. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of cannabinoid pharmacology and drug discovery, facilitating the design and execution of further studies to explore the therapeutic potential of targeting the CB2 receptor.

References

In Vivo Effects of L-759,633 Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the in vivo effects of L-759,633 administration, based on available scientific literature. L-759,633 is a synthetic cannabinoid agonist recognized for its significant selectivity for the Cannabinoid Receptor Type 2 (CB2) over the Cannabinoid Receptor Type 1 (CB1).[1][2] This selectivity profile makes it a valuable tool for investigating the therapeutic potential of CB2 receptor activation, which is primarily associated with immunomodulatory and analgesic functions without the psychoactive effects mediated by CB1 receptors.[1]

The available in vivo research predominantly focuses on the antinociceptive (pain-relieving) properties of L-759,633. While the strong anti-inflammatory and anti-cancer effects of selective CB2 agonism have been demonstrated with other compounds, specific in vivo data for L-759,633 in these areas are limited in publicly accessible literature. This guide synthesizes the core pharmacological data, detailed experimental protocols from key in vivo studies, and the underlying signaling mechanisms.

Core Pharmacology and Mechanism of Action

L-759,633 functions as a potent and selective agonist at the CB2 receptor. In vitro studies have established its high affinity for CB2 receptors, with a selectivity ratio of 163-fold over CB1 receptors.[2] The primary mechanism of action for L-759,633 involves the activation of the Gi/o protein-coupled CB2 receptor. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3] This signaling cascade is central to the receptor's role in modulating cellular functions, particularly in immune cells where the CB2 receptor is predominantly expressed.

Signaling Pathway of L-759,633 at the CB2 Receptor

In Vivo Antinociceptive Effects

A key in vivo application of L-759,633 has been in the investigation of acute pain. Studies in rodent models demonstrate that systemic administration of L-759,633 produces significant, dose-dependent analgesic effects.[4]

Quantitative Data Presentation

The antinociceptive effects of L-759,633 administered intraperitoneally (i.p.) in rats were measured using the hot plate and tail flick tests. The efficacy is expressed as the Maximum Possible Effect (%MPE).

| Dose (mg/kg, i.p.) | Test Method | Time Point | Analgesic Effect (% MPE ± SEM) | Significance (vs. Control) |

| 3 | Tail Flick | 60 min | ~25% (Value estimated from graph) | p < 0.05 |

| 6 | Tail Flick | 60 min | ~45% (Value estimated from graph) | p < 0.05 |

| 12 | Tail Flick | 60 min | ~65% (Value estimated from graph) | p < 0.05 |

| 3 | Hot Plate | 60 min | ~30% (Value estimated from graph) | p < 0.05 |

| 6 | Hot Plate | 60 min | ~50% (Value estimated from graph) | p < 0.05 |

| 12 | Hot Plate | 60 min | ~70% (Value estimated from graph) | p < 0.05 |

| Data synthesized from Joha et al., 2021.[4] The peak analgesic effects for all tested doses were observed at the 60-minute time point. |

Experimental Protocol: Acute Pain Model

This protocol details the methodology used to assess the antinociceptive effects of L-759,633 in an acute thermal pain model in rats.[4]

-

Animal Model:

-

Species: Wistar albino rats.

-

Housing: Maintained in standard cages with 12-hour light/dark cycles and ad libitum access to food and water.

-

-

Drug Preparation and Administration:

-

Compound: L-759,633.

-

Vehicle: Dimethyl sulfoxide (B87167) (DMSO).

-

Doses: 3, 6, and 12 mg/kg.

-

Route of Administration: Intraperitoneal (i.p.) injection.

-

Control Group: Administered vehicle (DMSO) only.

-

-

Nociceptive Testing:

-

Tail Flick Test: A radiant heat source is focused on the distal portion of the rat's tail. The latency to flick the tail away from the heat is recorded. A cut-off time (e.g., 15 seconds) is used to prevent tissue damage.

-

Hot Plate Test: The rat is placed on a heated surface maintained at a constant temperature (e.g., 55°C). The latency to a nociceptive response (e.g., licking a paw, jumping) is recorded. A cut-off time is also employed.

-

-

Data Analysis:

-

Measurements are taken at baseline (0 min) and at various time points post-injection (e.g., 15, 30, 60, 90, 120 min).[4]

-

The antinociceptive effect is calculated as the Percent of Maximal Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100

-

Statistical analysis is performed to compare drug-treated groups with the vehicle control group.

-

Experimental Workflow Diagram

Potential Therapeutic Applications and Future Directions

The high selectivity of L-759,633 for the CB2 receptor positions it as a compound of interest for conditions where inflammation and pain are key components, without the undesirable central nervous system side effects.

-

Anti-Inflammatory Effects: The CB2 receptor is a well-established modulator of immune responses. Agonism at this receptor generally leads to anti-inflammatory effects. Although specific in vivo studies on L-759,633 in inflammation models are scarce, its potent CB2 agonism strongly suggests potential utility in treating inflammatory disorders. Further research is required to characterize these effects in relevant animal models of diseases such as arthritis, inflammatory bowel disease, or neuroinflammation.

-

Oncology: Research has shown that CB2 receptors are often overexpressed in various tumor types, including gliomas.[5] Landmark studies using other selective CB2 agonists, such as JWH-133, have demonstrated significant regression of malignant glioma tumors in mouse models.[1] These findings establish a compelling rationale for investigating L-759,633 in similar in vivo cancer models to assess its potential as an anti-neoplastic agent that would be devoid of psychotropic side effects.[1]

References

A Technical Guide to the Therapeutic Potential of L759633: A Selective Cannabinoid Receptor 2 Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties and therapeutic potential of L759633, a selective agonist for the Cannabinoid Receptor 2 (CB2). The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

This compound is a synthetic cannabinoid that exhibits a high degree of selectivity for the CB2 receptor over the CB1 receptor.[1][2][3][4] This selectivity is a key attribute, as activation of CB1 receptors is associated with the psychoactive effects of cannabinoids, while CB2 receptor modulation is primarily linked to immunomodulatory and analgesic effects.[5] Consequently, this compound and other selective CB2 agonists are being investigated for their therapeutic potential in a variety of conditions, including pain, inflammation, and neurodegenerative diseases, without the undesirable central nervous system side effects.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound, primarily derived from in vitro studies characterizing its binding affinity and functional activity at human cannabinoid receptors.

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Ki) | CB1 | 15850 nM | --INVALID-LINK-- |

| CB2 | 97.2 nM | --INVALID-LINK-- | |

| Affinity Ratio (CB2/CB1) | - | 163 | [1][2][3][4] |

| Functional Activity (EC50) | CB1 | >10,000 nM | [1][2] |

| CB2 | 8.1 nM | [1][2] | |

| EC50 Ratio (CB1/CB2) | - | >1000 | [1][2] |

Signaling Pathway

This compound, as a CB2 receptor agonist, activates intracellular signaling cascades upon binding. The CB2 receptor is a G-protein coupled receptor (GPCR), primarily coupled to Gi/o proteins. Activation of the CB2 receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[1][2][6][7] This reduction in cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA). Additionally, CB2 receptor activation can influence other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.[6]

References

- 1. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of this compound, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of this compound, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 4. scite.ai [scite.ai]

- 5. researchgate.net [researchgate.net]

- 6. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

L759633: A Technical Guide for Pain and Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L759633, a selective cannabinoid receptor 2 (CB2) agonist, for its application in pain and inflammation research. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Core Compound Properties: this compound

This compound is a potent and selective agonist for the cannabinoid receptor 2 (CB2). Its selectivity for the CB2 receptor over the cannabinoid receptor 1 (CB1) makes it a valuable tool for investigating the therapeutic potential of CB2 activation in pain and inflammation, while minimizing the psychoactive effects associated with CB1 receptor activation.[1]

Data Presentation: In Vitro Pharmacology

The following tables summarize the key in vitro pharmacological parameters of this compound, providing a quantitative basis for its use in experimental settings.

Table 1: Radioligand Binding Affinity of this compound [2][3]

| Receptor | Radioligand | Preparation | Ki (nM) | CB2/CB1 Affinity Ratio |

| Human CB1 | [3H]-CP55940 | CHO cell membranes | 1330 | 163 |

| Human CB2 | [3H]-CP55940 | CHO cell membranes | 8.1 |

Table 2: Functional Potency of this compound in cAMP Assays [2][3]

| Receptor | Assay Type | Preparation | EC50 (nM) | CB1/CB2 EC50 Ratio |

| Human CB1 | Forskolin-stimulated cAMP inhibition | CHO cells | >10000 | >1000 |

| Human CB2 | Forskolin-stimulated cAMP inhibition | CHO cells | 8.1 |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating the CB2 receptor, a G protein-coupled receptor (GPCR). Activation of the CB2 receptor is primarily coupled to the Gi/o alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][4] The reduction in cAMP modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately influencing gene transcription and cellular function. Additionally, CB2 receptor activation can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway.[2][5] These signaling events are believed to mediate the anti-inflammatory and analgesic effects of CB2 receptor agonists.

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments to characterize the activity of this compound.

In Vitro Assays

This protocol is designed to determine the binding affinity (Ki) of this compound for the CB2 receptor.

Materials:

-

Membranes from CHO cells stably transfected with the human CB2 receptor.

-

[3H]-CP55940 (radioligand).

-

This compound (test compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.5% BSA, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a non-radiolabeled, high-affinity cannabinoid ligand like WIN 55,212-2).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add in the following order:

-

Binding buffer.

-

A fixed concentration of [3H]-CP55940 (typically at or below its Kd value).

-

Varying concentrations of this compound or vehicle (for total binding) or the non-specific binding control.

-

Cell membrane preparation.

-

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity and reduce cAMP levels.

Materials:

-

CHO cells stably co-expressing the human CB2 receptor and a cAMP-responsive reporter system (or cells for subsequent cAMP measurement).

-

This compound (test compound).

-

Forskolin (B1673556) (adenylyl cyclase activator).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Assay buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or other chemiluminescent/fluorescent-based kits).

Procedure:

-

Seed CB2-expressing cells in a 96-well plate and culture overnight.

-

Pre-treat cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) at 37°C.

-

Add serial dilutions of this compound to the cells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Stimulate the cells with a fixed concentration of forskolin (a concentration that produces a submaximal cAMP response, e.g., 1-10 µM) and incubate for a further 15-30 minutes at 37°C.

-

Lyse the cells according to the cAMP detection kit protocol.

-

Measure the intracellular cAMP concentration using the chosen detection method.

-

Construct a dose-response curve by plotting the percentage inhibition of the forskolin-stimulated cAMP response against the concentration of this compound.

-

Determine the EC50 value of this compound from the dose-response curve using non-linear regression.

In Vivo Models of Pain and Inflammation

The following protocols describe common rodent models used to evaluate the analgesic and anti-inflammatory properties of this compound. All animal procedures should be conducted in accordance with approved animal care and use protocols.

This is a widely used model of acute inflammation and inflammatory pain.

Animals:

-

Male Wistar or Sprague-Dawley rats (150-200 g).

Materials:

-

This compound.

-

Vehicle (e.g., DMSO, saline with a solubilizing agent).

-

1% (w/v) λ-Carrageenan solution in sterile saline.

-

Pletysmometer or calipers for measuring paw volume/thickness.

Procedure:

-

Acclimatize animals to the testing environment.

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral) at various doses.

-

After a pre-determined time (e.g., 30-60 minutes), inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the plantar surface of one hind paw.

-

Measure the paw volume or thickness at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

-

The anti-inflammatory effect is expressed as the percentage inhibition of edema in the drug-treated group compared to the vehicle-treated group.

-

Pain behavior (e.g., thermal hyperalgesia or mechanical allodynia) can also be assessed at the same time points using appropriate equipment (e.g., plantar test, von Frey filaments).

This model induces a more chronic inflammatory state, mimicking aspects of rheumatoid arthritis.

Animals:

-

Lewis or Sprague-Dawley rats.

Materials:

-

This compound.

-

Vehicle.

-

Complete Freund's Adjuvant (CFA).

-

Calipers for measuring joint diameter.

-

Apparatus for assessing pain behavior (e.g., von Frey filaments, thermal plantar test).

Procedure:

-

On day 0, induce arthritis by injecting a small volume (e.g., 0.1 mL) of CFA into the plantar surface of one hind paw or at the base of the tail.

-

Monitor the development of arthritis over several weeks by measuring paw/joint swelling and assessing pain behaviors.

-

Once arthritis is established (e.g., day 14), begin treatment with this compound or vehicle, administered daily or according to the desired dosing regimen.

-

Continue to monitor arthritic scores, paw/joint swelling, and pain behaviors throughout the treatment period.

-

At the end of the study, tissues can be collected for histological analysis of joint damage and inflammation.

Pharmacokinetics

Currently, there is limited publicly available information specifically detailing the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound. Researchers planning in vivo studies are advised to conduct preliminary pharmacokinetic assessments to determine key parameters such as half-life, bioavailability, and brain penetration in their chosen animal model and administration route.

Conclusion

This compound is a valuable research tool for investigating the role of the CB2 receptor in pain and inflammation. Its high selectivity for CB2 over CB1 allows for the exploration of the therapeutic potential of targeting this receptor system while avoiding unwanted psychoactive side effects. The data and protocols provided in this guide are intended to facilitate the design and execution of robust preclinical studies to further elucidate the promise of CB2 agonism for the treatment of a range of painful and inflammatory conditions.

References

- 1. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The CB2 receptor and its role as a regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are CB2 modulators and how do they work? [synapse.patsnap.com]

- 5. d-nb.info [d-nb.info]

The Role of L759633 in Cannabinoid Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L759633 is a synthetic cannabinoid ligand that has been instrumental in elucidating the pharmacology of the cannabinoid type 2 receptor (CB2).[1] As a selective agonist for the CB2 receptor, this compound serves as a valuable chemical tool for investigating the physiological and pathophysiological roles of this receptor, which is primarily expressed in the immune system and peripheral tissues.[2][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's role in cannabinoid signaling, with a focus on its receptor binding, functional activity, and downstream signaling pathways. The information is presented to be a valuable resource for researchers in cannabinoid pharmacology and drug development.

Core Concepts: Receptor Binding and Selectivity

This compound is characterized by its high binding affinity and selectivity for the CB2 receptor over the CB1 receptor.[2][3][5] This selectivity is a crucial feature, as it allows for the targeted investigation of CB2 receptor function without the confounding psychoactive effects associated with CB1 receptor activation.[1]

Quantitative Data: Binding Affinities

The binding affinity of this compound for human CB1 and CB2 receptors has been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the ligand's binding affinity, with a lower Ki value indicating a higher affinity.

| Ligand | Receptor | Ki (nM) | CB2/CB1 Affinity Ratio | Reference |

| This compound | hCB1 | 1320 | 163 | [2][3] |

| hCB2 | 8.1 | [2][3] |

Table 1: Binding affinities of this compound at human cannabinoid receptors.

Functional Activity and Signaling Pathways

This compound has been characterized as a potent CB2 receptor agonist.[2][3][5] Upon binding to the CB2 receptor, it initiates a cascade of intracellular signaling events. The primary and most well-studied signaling pathway for CB2 receptors is the Gi/o-protein-coupled pathway, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6][7]

Gi/o-Protein Coupling and cAMP Inhibition

Studies have demonstrated that this compound is a potent and efficacious agonist in inhibiting forskolin-stimulated cAMP production in cells expressing the CB2 receptor.[2][3][5] However, there is some conflicting evidence in the literature. A study by Dhopeshwarkar & Mackie (2016) reported that this compound showed no efficacy in inhibiting adenylyl cyclase in their experimental system, highlighting the potential for assay-dependent variability in functional readouts.[8][9]

Quantitative Data: Functional Potency

The half-maximal effective concentration (EC50) is a measure of a drug's potency in producing a functional response.

| Ligand | Assay | Cell Line | EC50 (nM) | CB1/CB2 EC50 Ratio | Reference |

| This compound | cAMP Inhibition | CHO-hCB2 | 8.1 | >1000 | [2][3] |

| cAMP Inhibition | CHO-hCB1 | >10,000 | [2][3] |

Table 2: Functional potency of this compound in cAMP inhibition assays.

Mitogen-Activated Protein Kinase (MAPK) Pathway

While direct experimental data on the effect of this compound on the MAPK/ERK pathway is currently lacking, it is a well-established downstream target of CB2 receptor activation.[3][10] Activation of CB2 receptors by agonists typically leads to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), which play a role in cell proliferation, differentiation, and survival.[3][10][11] Further research is required to specifically delineate the impact of this compound on this pathway.

Functional Selectivity and Biased Agonism

Recent research has revealed the concept of functional selectivity or biased agonism, where a ligand can preferentially activate one signaling pathway over another at the same receptor.[12][13] A study by Dhopeshwarkar & Mackie (2016) investigated the biased agonist properties of this compound at the CB2 receptor. Their findings indicated that this compound did not promote the recruitment of β-arrestin, a key protein in a non-canonical signaling pathway.[8][9] This suggests that this compound may act as a G protein-biased agonist, preferentially signaling through Gi/o-protein-coupled pathways.

In Vitro and In Vivo Studies

Anticancer Effects

In vitro studies have explored the potential anticancer properties of this compound. One study demonstrated that this compound has an antiproliferative effect on C6 glioma cells, suggesting a potential mechanism involving the generation of oxidants.[2][5] However, in the same study, it did not show an antiproliferative effect on SH-SY5Y neuroblastoma cells.[2][5]

Antinociceptive Effects

In vivo studies in animal models have shown that this compound possesses antinociceptive properties. In a rat model of acute pain, intraperitoneal administration of this compound produced a dose-dependent analgesic effect in both the hot plate and tail-flick tests.[14]

Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a ligand for a receptor.[5]

General Protocol:

-

Membrane Preparation: Membranes from cells stably expressing the target receptor (e.g., CHO-hCB1 or CHO-hCB2) are prepared.

-

Incubation: Membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]-CP55940) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Detection: The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which is then converted to the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

cAMP accumulation assays are functional assays used to determine the effect of a ligand on adenylyl cyclase activity.[13]

General Protocol:

-

Cell Culture: Cells expressing the target receptor are cultured and seeded in multi-well plates.

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation: Cells are stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound (this compound).

-

Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Data Analysis: The data are normalized to the forskolin-alone response and analyzed using non-linear regression to determine the EC50 and maximal efficacy (Emax) of the test compound.

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. The effect of sevoflurane on intracellular calcium concentration from cholinergic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Turkish Journal of Science and Health » Submission » The Anticancer Effect of Cannabinoid 2 Agonist L-759,633 on C6 and SH-SY5Y Cell Lines [dergipark.org.tr]

- 3. druglibrary.net [druglibrary.net]

- 4. Functional Selectivity in CB2 Cannabinoid Receptor Signaling and Regulation: Implications for the Therapeutic Potential of CB2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Agonist-directed trafficking of response by endocannabinoids acting at CB2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Signaling pathways involved in the cardioprotective effects of cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phosphorylation of extracellular signal-regulated kinase as a biomarker for cannabinoid receptor 2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel G protein-biased agonist at the μ opioid receptor induces substantial receptor desensitisation through G protein-coupled receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. G protein signaling-biased mu opioid receptor agonists that produce sustained G protein activation are noncompetitive agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Intracellular calcium store filling by an L-type calcium current in the basolateral amygdala at subthreshold membrane potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Critical Assessment of G Protein-Biased Agonism at the μ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Selectivity of L759633 for the CB2 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the cannabinoid ligand L759633, focusing on its selectivity for the Cannabinoid Receptor 2 (CB2) over Cannabinoid Receptor 1 (CB1). This compound has been identified as a potent, CB2-selective agonist, making it a valuable tool for investigating the physiological and pathophysiological roles of the CB2 receptor. This document synthesizes key quantitative data, outlines experimental methodologies used for its characterization, and visualizes the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of this compound Selectivity

The selectivity of this compound is quantified through both binding affinity and functional activity assays. The data consistently demonstrates a strong preference for the CB2 receptor.

Binding Affinity

Binding assays determine the affinity of a ligand for a receptor. The dissociation constant (Ki) is a measure of this affinity, where a lower Ki value indicates a higher affinity. The selectivity is expressed as the ratio of Ki values (Ki CB1 / Ki CB2) or as a direct affinity ratio (CB2/CB1).

| Compound | Receptor | Ki (nM) | CB2/CB1 Affinity Ratio | Reference |

| This compound | hCB1 | - | 163 | [1][2] |

| hCB2 | - |

Note: Specific Ki values were not provided in the source material, but the affinity ratio was explicitly stated.

Functional Activity

Functional assays measure the biological effect of a ligand upon binding to its receptor. For Gi-coupled receptors like CB2, a common assay measures the inhibition of adenylyl cyclase activity, which is quantified by the half-maximal effective concentration (EC50). A lower EC50 value indicates greater potency.

| Compound | Receptor | Assay Type | EC50 (nM) | CB1/CB2 Potency Ratio | Reference |

| This compound | hCB1 | cAMP Inhibition | >1000 | >1000 | [1][3][4] |

| hCB2 | cAMP Inhibition | 8.1 | [1][3][4] |

The data clearly indicates that this compound is a potent agonist at the CB2 receptor with an EC50 of 8.1 nM.[1][3][4] In contrast, its potency at the CB1 receptor is significantly lower, with a selectivity ratio exceeding 1000-fold.[1][3][4] It is noteworthy that at high concentrations (10 µM), this compound can induce a weak (48%) inhibition of cyclic AMP production in CB1-expressing cells, suggesting weak partial agonism at CB1 receptors at concentrations well above its therapeutic or experimental range for CB2.[1][4]

Experimental Protocols

The quantitative data presented above were derived from specific in vitro assays. Understanding these methodologies is crucial for interpreting the results and for designing future experiments.

Radioligand Binding Assays

The binding affinity of this compound was determined using competitive radioligand binding assays.

-

Cell Preparation : Membranes were prepared from Chinese Hamster Ovary (CHO) cells that were stably transfected with either the human CB1 (hCB1) or human CB2 (hCB2) receptor.[1][2]

-

Radioligand : The high-affinity, non-selective cannabinoid agonist [3H]-CP55940 was used as the radiolabeled ligand.[1][2]

-

Procedure : Membranes from the transfected cells were incubated with a fixed concentration of [3H]-CP55940 and varying concentrations of the unlabeled competitor ligand (this compound). The amount of radioligand displaced by this compound was measured to determine its binding affinity. The data is used to calculate the Ki value, which reflects the affinity of this compound for the receptor.

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Production

The functional potency and efficacy of this compound as a CB2 agonist were assessed by its ability to inhibit the production of cyclic AMP (cAMP).

-

Cell Line : The assay utilized CHO cells stably expressing the human CB2 receptor.[1][3][4]

-

Principle : CB2 receptors are coupled to the inhibitory G-protein, Gi. Activation of the CB2 receptor by an agonist like this compound leads to the inhibition of the enzyme adenylyl cyclase, thereby reducing the intracellular concentration of cAMP.

-

Procedure :

-

The CB2-transfected CHO cells were stimulated with forskolin, a direct activator of adenylyl cyclase, to elevate intracellular cAMP levels.

-

Cells were simultaneously treated with varying concentrations of this compound.

-

The resulting inhibition of forskolin-stimulated cAMP production was measured.

-

The concentration of this compound that produced 50% of the maximal inhibition was determined as its EC50 value.

-

Mandatory Visualizations

CB2 Receptor Signaling Pathway

The primary signaling pathway for the CB2 receptor involves the inhibition of adenylyl cyclase. This compound, as an agonist, initiates this cascade.

References

- 1. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of this compound, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of this compound, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. abdn.elsevierpure.com [abdn.elsevierpure.com]

Methodological & Application

Application Notes and Protocols for L759633 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of L759633, a potent and selective cannabinoid receptor 2 (CB2) agonist, in cell culture experiments. This document includes an overview of its mechanism of action, detailed experimental protocols, and relevant quantitative data to facilitate experimental design and data interpretation.

Introduction

This compound is a valuable pharmacological tool for investigating the role of the CB2 receptor in various physiological and pathological processes. It has been characterized as a potent CB2-selective agonist, demonstrating a significantly higher affinity and functional potency for the CB2 receptor over the CB1 receptor.[1][2] Its primary mechanism of action involves the activation of the Gi/o protein-coupled CB2 receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][[“]] Studies have also explored its potential anticancer effects, demonstrating cytotoxic activity in specific cancer cell lines.[4]

Mechanism of Action: CB2 Receptor Signaling

This compound exerts its effects by binding to and activating the CB2 receptor, a G-protein coupled receptor (GPCR). This activation initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to reduced production of the second messenger cAMP.

Caption: this compound signaling pathway via the CB2 receptor.

Experimental Workflow

A typical experimental workflow to assess the in vitro effects of this compound involves cell culture, treatment with the compound, and subsequent functional or viability assays.

Caption: General experimental workflow for this compound cell culture studies.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound from various in vitro studies.

| Parameter | Cell Line | Assay Type | Value | Reference |

| EC50 | CHO cells transfected with human CB2 receptor | Inhibition of forskolin-stimulated cAMP production | 8.1 nM | [1][2] |

| EC50 | CHO cells transfected with human CB1 receptor | Inhibition of forskolin-stimulated cAMP production | >10 µM | [1][2] |

| CB1/CB2 EC50 Ratio | CHO cells | Inhibition of forskolin-stimulated cAMP production | >1000 | [1][2] |

| Ki | Membranes from CHO cells with human CB2 receptor | [3H]-CP55940 binding assay | 31.2 nM (AM630, for comparison) | [2] |

| CB2/CB1 Affinity Ratio | Membranes from CHO cells | [3H]-CP55940 binding assay | 163 | [2] |

| Cell Viability | C6 glioma cells | XTT Assay (24h treatment) | Significant decrease at 5, 10, 20, 40, and 80 µM | [4] |

| Cell Viability | SH-SY5Y neuroblastoma cells | XTT Assay (24h treatment) | No significant reduction | [4] |

Experimental Protocols

Protocol 1: Inhibition of Forskolin-Stimulated cAMP Production

This protocol is designed to measure the antagonistic effect of this compound on adenylyl cyclase activity in cells expressing the CB2 receptor.

Materials:

-

CHO cells stably transfected with the human CB2 receptor (CHO-hCB2)

-

Cell culture medium (e.g., DMEM/F12)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

cAMP assay kit (e.g., HTRF, ELISA)

-

384-well microplates

Procedure:

-

Cell Culture: Culture CHO-hCB2 cells in your preferred medium supplemented with FBS and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the CHO-hCB2 cells into white-walled, 384-well microplates at a suitable density and incubate at 37°C overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, create a serial dilution of this compound in assay buffer to achieve the desired final concentrations. Also, prepare a solution of forskolin at a concentration that gives a submaximal stimulation of cAMP production (e.g., EC80).

-

Treatment:

-

Aspirate the culture medium from the cells.

-

Add the diluted this compound solutions to the wells.

-

Incubate for a short period (e.g., 10-20 minutes) at 37°C.

-

Add the forskolin solution to all wells except the negative control.

-

Incubate for an additional 30-60 minutes at 37°C.

-

-

cAMP Measurement: Following the incubation, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the log of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: Cell Viability Assay (XTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

C6 glioma or SH-SY5Y neuroblastoma cells

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

XTT labeling reagent

-

Electron-coupling reagent

-

96-well plates

Procedure:

-

Cell Culture: Grow C6 or SH-SY5Y cells in DMEM supplemented with 10% FBS and antibiotics in a 37°C, 5% CO2 incubator.

-

Cell Seeding: Plate the cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to attach overnight.

-

Treatment:

-

Prepare various concentrations of this compound (e.g., 5, 10, 20, 40, 80 µM) in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate the plates for 24 hours.

-

-

XTT Assay:

-

Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's protocol.

-

Add 50 µL of the XTT mixture to each well.

-

Incubate the plate for 2-4 hours at 37°C in the dark.

-

-

Measurement: Measure the absorbance of the formazan (B1609692) product at 450-500 nm using a microplate reader. The reference wavelength should be around 650 nm.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the control group. The absorbance of the control wells is considered 100% viability. Statistical analysis, such as ANOVA, can be used to determine significant differences.[4]

References

- 1. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of this compound, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of this compound, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for L759633 in Animal Models of Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

L759633 is a potent and selective agonist for the Cannabinoid Receptor 2 (CB2). The CB2 receptor is primarily expressed in immune cells and tissues, making it an attractive therapeutic target for a variety of diseases with an inflammatory or immune component, without the psychoactive effects associated with Cannabinoid Receptor 1 (CB1) activation. While in vitro studies have characterized the activity of this compound, to date, there is a notable lack of published in vivo studies detailing its use in animal models of disease.

These application notes and protocols are therefore based on established methodologies for other selective CB2 agonists with similar pharmacological profiles, such as JWH-133, AM-1241, and GW-405833. The information provided is intended to serve as a comprehensive guide for researchers initiating in vivo studies with this compound.

Mechanism of Action and Signaling Pathway

This compound, as a CB2 receptor agonist, is expected to activate downstream signaling pathways upon binding to the CB2 receptor, which is a G-protein coupled receptor (GPCR). Activation of the CB2 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This modulation of cAMP can influence a variety of cellular processes, including inflammation, immune response, and cell proliferation.[1]

Caption: Simplified signaling pathway of the CB2 receptor agonist this compound.

Potential Applications in Animal Models

Based on the demonstrated efficacy of other selective CB2 agonists, this compound holds promise for investigation in a range of preclinical disease models.

Inflammatory Pain

Selective CB2 agonists have shown significant anti-nociceptive effects in models of inflammatory pain.[2]

-

Animal Model: Formalin-induced inflammatory pain in mice.

-

Rationale: The formalin test has two distinct phases: an acute neurogenic phase and a later inflammatory phase. CB2 agonists are particularly effective in attenuating the inflammatory phase of pain.[2]

-

Potential Therapeutic Effect: Reduction of pain behaviors (licking, flinching) in the inflammatory phase.

Neuropathic Pain

CB2 receptor activation has been shown to alleviate neuropathic pain, a condition often refractory to standard analgesics.[3][4]

-

Animal Model: Chronic constriction injury (CCI) or spinal nerve ligation (SNL) in rats or mice.

-

Rationale: These models mimic chronic nerve damage and the resulting allodynia and hyperalgesia. CB2 receptors are upregulated in the spinal cord following peripheral nerve injury.[5]

-

Potential Therapeutic Effect: Reversal of tactile allodynia and thermal hyperalgesia.

Liver Fibrosis

CB2 agonists have demonstrated protective effects in models of liver injury and fibrosis.[6][7]

-

Animal Model: Bile duct ligation (BDL) or carbon tetrachloride (CCl4)-induced liver fibrosis in rats.

-

Rationale: CB2 receptor activation can reduce inflammation, oxidative stress, and apoptosis in the liver, and may promote liver regeneration.[6][7]

-

Potential Therapeutic Effect: Attenuation of liver fibrosis, reduction in serum markers of liver damage (e.g., ALT, AST), and decreased inflammatory cell infiltration.

Cancer

The anti-proliferative and anti-metastatic effects of CB2 agonists have been explored in various cancer models.[8][9]

-

Animal Model: Xenograft models where human cancer cell lines (e.g., breast cancer, glioma) are implanted into immunodeficient mice.

-

Rationale: CB2 receptors are expressed on various tumor cells, and their activation can induce apoptosis and inhibit cell migration and invasion.[9][10]

-

Potential Therapeutic Effect: Reduction in tumor growth and metastasis.

Quantitative Data from In Vivo Studies with Analogous CB2 Agonists

The following table summarizes dosages and routes of administration for selective CB2 agonists in various animal models, which can serve as a starting point for dose-ranging studies with this compound.

| Compound | Animal Model | Disease Model | Route of Administration | Effective Dose Range | Reference |